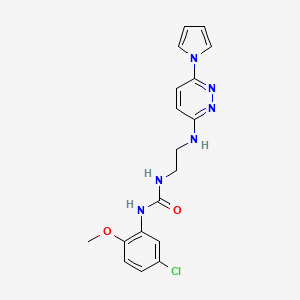![molecular formula C15H14N4O2S B2541131 2,4-dimetil-N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)tiazol-5-carboxamida CAS No. 897616-63-6](/img/structure/B2541131.png)
2,4-dimetil-N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)tiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de imidazol, incluido el compuesto en cuestión, han demostrado propiedades antibacterianas. Los investigadores han explorado su potencial como agentes antimicrobianos contra diversas cepas bacterianas. Estos compuestos interfieren con la síntesis de la pared celular bacteriana, la síntesis de proteínas o el metabolismo de los ácidos nucleicos, lo que los convierte en candidatos prometedores para combatir las infecciones bacterianas .
Potencial Anticancerígeno
Los estudios han investigado los efectos antitumorales de los compuestos que contienen imidazol. Estas moléculas exhiben citotoxicidad contra las células cancerosas al inducir la apoptosis, inhibir la proliferación celular y alterar la angiogénesis tumoral. Los mecanismos de acción específicos del compuesto requieren una mayor exploración, pero su potencial como agente anticancerígeno es notable .
Propiedades Antiinflamatorias
Los derivados de imidazol poseen actividad antiinflamatoria. Modulan las respuestas inmunitarias, inhiben las citocinas proinflamatorias y reducen la inflamación. El compuesto puede encontrar aplicaciones en el manejo de afecciones inflamatorias como la artritis, el asma y las enfermedades autoinmunitarias .
Actividad Antiviral
Ciertos compuestos basados en imidazol exhiben efectos antivirales. Interfieren con la replicación viral, la unión o la entrada a las células huésped. Si bien se necesitan más investigaciones, estos compuestos podrían contribuir al desarrollo de fármacos antivirales .
Capacidad Antioxidante
Los derivados de imidazol, incluido el compuesto bajo escrutinio, tienen propiedades antioxidantes. Eliminan los radicales libres, protegen las células del estrés oxidativo y contribuyen a la salud general. Los antioxidantes juegan un papel crucial en la prevención de diversas enfermedades, incluidos los trastornos cardiovasculares y las enfermedades neurodegenerativas .
Potencial Anti-VIH
Aunque los datos específicos sobre este compuesto son escasos, los derivados de imidazol se han investigado por su actividad anti-VIH-1. Su capacidad para inhibir las enzimas virales e interferir con la replicación viral los hace relevantes en la lucha contra el VIH .
En resumen, 2,4-dimetil-N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)tiazol-5-carboxamida es prometedora en diversos campos, desde la terapia antimicrobiana hasta el tratamiento del cáncer. Las investigaciones adicionales revelarán su potencial completo y allanarán el camino para el desarrollo de nuevos fármacos. 🌟 .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a broad spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds, such as indole and thiazole derivatives, interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-12(15(21)19-7-5-4-6-11(19)17-8)18-14(20)13-9(2)16-10(3)22-13/h4-7H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRTMZPOWVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2541050.png)
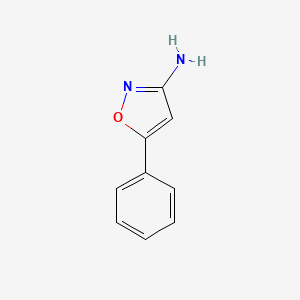
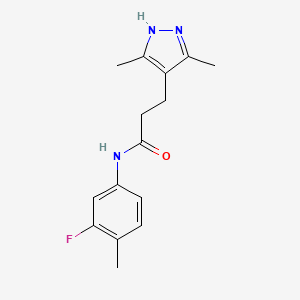
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)
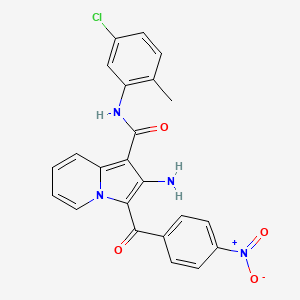
![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)
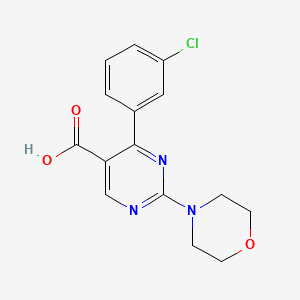
![Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
![N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide](/img/structure/B2541068.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
